molecular formula C21H21N3O6S2 B6550890 2-{[5-(4-ethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide CAS No. 1040633-81-5

2-{[5-(4-ethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

Cat. No.: B6550890
CAS No.: 1040633-81-5
M. Wt: 475.5 g/mol
InChI Key: OXUMEXKKQPFZPH-UHFFFAOYSA-N
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Description

2-{[5-(4-Ethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a synthetic small molecule featuring a dihydropyrimidinone core modified with sulfonyl and sulfanyl substituents. The 4-ethoxybenzenesulfonyl group at position 5 and the 4-methoxyphenylacetamide moiety at position 2 distinguish it from structurally related compounds (Figure 1).

The molecule’s design leverages the dihydropyrimidinone scaffold, a well-studied pharmacophore in medicinal chemistry due to its conformational flexibility and hydrogen-bonding capacity. The sulfonyl group enhances solubility and target binding via polar interactions, while the 4-methoxy substituent on the acetamide moiety may influence metabolic stability and membrane permeability .

Properties

IUPAC Name

2-[[5-(4-ethoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O6S2/c1-3-30-16-8-10-17(11-9-16)32(27,28)18-12-22-21(24-20(18)26)31-13-19(25)23-14-4-6-15(29-2)7-5-14/h4-12H,3,13H2,1-2H3,(H,23,25)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUMEXKKQPFZPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1. Structural Comparison of Selected Dihydropyrimidinone Derivatives

Compound Name/ID Sulfonyl Substituent Acetamide Substituent Key Structural Features Bioactivity Source
Target Compound 4-Ethoxybenzenesulfonyl 4-Methoxyphenyl Ethoxy group enhances lipophilicity Not explicitly reported (extrapolated) N/A
8c () None 4-Methoxyphenyl Cyano group at position 5 VEGFR-2 inhibition (anticancer)
Hit15 () 4-Isopropylbenzenesulfonyl 3-Methoxyphenyl Isopropyl group for hydrophobic binding Dual antiviral (43% inhibition) and anti-inflammatory
N-(2,4-Dimethoxyphenyl) derivative () 4-Ethylbenzenesulfonyl 2,4-Dimethoxyphenyl Dual methoxy groups Not reported; structural analog
compounds (e.g., 4a-r) Varied aryl groups Varied aryl groups Anti-inflammatory activity Comparable to diclofenac sodium

Key Observations:

  • Sulfonyl Group Variations : The 4-ethoxy group in the target compound may improve metabolic stability compared to smaller alkyl groups (e.g., ethyl in ) or bulkier substituents (e.g., isopropyl in Hit15). The 4-isopropyl group in Hit15 enhances hydrophobic interactions with target proteins, contributing to its dual antiviral/anti-inflammatory activity .
  • Acetamide Substituents : The 4-methoxyphenyl group in the target compound contrasts with the 3-methoxyphenyl in Hit13. Positional differences in methoxy substitution can alter binding affinity; for example, para-substitution may favor π-stacking interactions in kinase inhibitors .

Pharmacological and Biochemical Comparisons

Table 2. Bioactivity Data for Selected Analogues

Compound Target/Assay Activity/IC₅₀ Mechanism Notes Source
Hit15 () Pseudovirus assay (COVID-19) 43% inhibition at 10 µM Blocks viral entry via host cell receptors
Hit15 () Neutrophil superoxide generation Significant suppression Inhibits fMLF/CB-induced inflammation
(4a-r) Carrageenan-induced edema (rat) 60-75% inhibition COX/LOX pathway modulation
Quinazolinone hybrids () EGFR/BRAFV600E IC₅₀ = 0.12–0.85 µM Dual kinase inhibition

Key Insights:

  • Antiviral Potential: Hit15’s 43% inhibition of pseudovirus infection suggests that sulfonyl-dihydropyrimidinones with optimized substituents (e.g., isopropyl, methoxy) could be viable candidates for antiviral drug development .
  • Kinase Inhibition: Quinazolinone hybrids () demonstrate that combining dihydropyrimidinone scaffolds with additional heterocycles (e.g., quinazolinone) enhances kinase selectivity, a strategy applicable to the target compound .

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